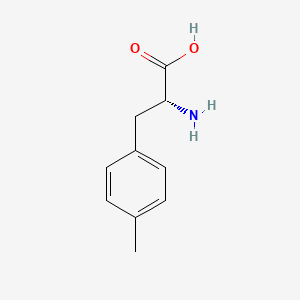
4-Methyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications in Metabolic Disorders
Phenylketonuria Treatment:
One of the primary applications of 4-Methyl-D-phenylalanine is in the treatment of phenylketonuria (PKU), a metabolic disorder caused by a deficiency in phenylalanine hydroxylase. This condition leads to elevated levels of phenylalanine, which can be toxic to the brain. This compound acts as a pharmacological chaperone that stabilizes misfolded phenylalanine hydroxylase, facilitating its proper function and reducing plasma phenylalanine levels .
Clinical Studies:
Recent studies have demonstrated the efficacy of this compound in clinical settings. For instance, patients with specific mutations in the PAH gene have shown significant responses to treatment with this compound, leading to improved metabolic control and dietary flexibility . The compound's ability to enhance enzyme activity suggests its potential as a therapeutic agent for individuals with BH4-responsive PKU.
Biochemical Properties and Mechanisms
Transport Mechanism:
Research indicates that this compound may exhibit selective transport properties through the large neutral amino acid transporter (LAT1). This selectivity is crucial for targeted delivery in cancer therapies, where tumor cells often overexpress LAT1 . The structural characteristics of this compound allow it to compete effectively with other amino acids for transport across the blood-brain barrier, which is vital for its therapeutic efficacy in neurological conditions .
In Vivo Studies:
In vivo studies have shown that analogs of phenylalanine, including this compound, can accumulate selectively in tumors when administered as part of a treatment regimen. This accumulation enhances the effectiveness of radiolabeled compounds used in positron emission tomography (PET) imaging, thereby improving cancer diagnostics .
Pharmaceutical Synthesis
Chiral Building Block:
this compound serves as an essential chiral building block in pharmaceutical synthesis. Its derivatives are utilized in the production of various bioactive compounds, including inhibitors for cancer-related pathways and anti-inflammatory agents . The ability to produce these analogs through biocatalytic processes highlights the compound's significance in green chemistry initiatives aimed at sustainable pharmaceutical production.
Case Studies:
Several case studies have documented the successful integration of this compound into drug formulations. These studies illustrate its role in enhancing drug solubility and bioavailability, which are critical factors for therapeutic effectiveness .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













